
6-Chloro-2-(pyridin-4-YL)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(pyridin-4-YL)-4H-chromen-4-one is a heterocyclic compound that features a chromenone core with a chloro substituent at the 6th position and a pyridinyl group at the 2nd position. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(pyridin-4-YL)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-4H-chromen-4-one with 4-pyridylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a suitable solvent like DMF. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
6-Chloro-2-(pyridin-4-YL)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The chloro substituent can be replaced by nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials with specific properties.
作用機序
6-クロロ-2-(ピリジン-4-イル)-4H-クロメン-4-オンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合してその活性を阻害し、さまざまな生物学的効果をもたらす可能性があります。たとえば、細菌酵素を標的とすることで細菌の増殖を阻害したり、細胞シグナル伝達経路を阻害することで抗がん作用を示したりする可能性があります。
類似化合物との比較
類似化合物
- 6-クロロ-2-(ピリジン-3-イル)-4H-クロメン-4-オン
- 6-クロロ-2-(ピリジン-2-イル)-4H-クロメン-4-オン
- 2-(ピリジン-4-イル)-4H-クロメン-4-オン
独自性
6-クロロ-2-(ピリジン-4-イル)-4H-クロメン-4-オンは、クロロ基とピリジニル基の特定の位置により、反応性と生物活性が影響を受ける可能性があります。6位にクロロ置換基が存在すると、求電子性が向上し、置換反応でより反応性が高くなります。さらに、2位にピリジニル基が存在すると、生物学的標的との相互作用が促進され、潜在的な治療用途に貢献する可能性があります。
特性
CAS番号 |
2110-28-3 |
|---|---|
分子式 |
C14H8ClNO2 |
分子量 |
257.67 g/mol |
IUPAC名 |
6-chloro-2-pyridin-4-ylchromen-4-one |
InChI |
InChI=1S/C14H8ClNO2/c15-10-1-2-13-11(7-10)12(17)8-14(18-13)9-3-5-16-6-4-9/h1-8H |
InChIキー |
BJQTYAFKEOZQJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


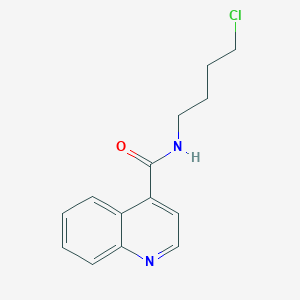
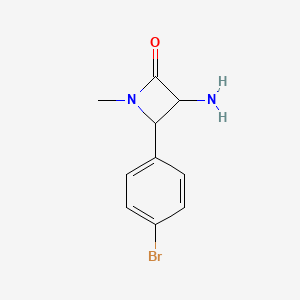
![7-Bromo-9-fluoro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B11859173.png)
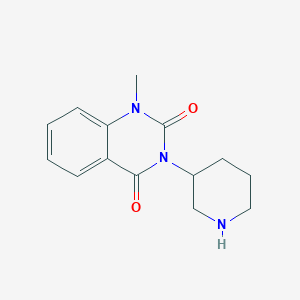
![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11859185.png)
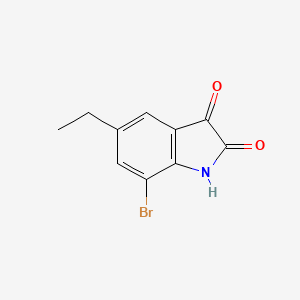
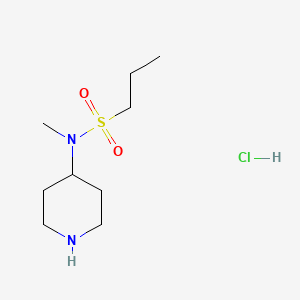


![Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11859210.png)
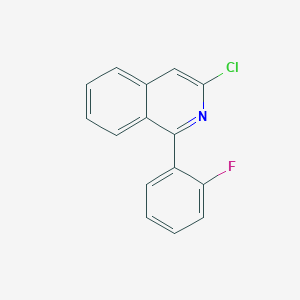
![[(4-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859228.png)
![[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859240.png)

